molecular formula C12H8Br2N2OS B2960151 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide CAS No. 2402829-02-9

5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide

Cat. No.: B2960151
CAS No.: 2402829-02-9
M. Wt: 388.08
InChI Key: KCWTZVWCHDPTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide is a chemical compound with the molecular formula C12H7BrN2OS·HBr It is a derivative of benzothiazole and pyridine, featuring a bromine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide typically involves the following steps:

    Coupling Reaction: The brominated benzothiazole is then coupled with a pyridine derivative.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt.

The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes. The reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-one.

    Reduction: Formation of 5-(1,3-benzothiazol-2-yl)pyridin-3-ol.

    Substitution: Formation of 5-(5-Amino-1,3-benzothiazol-2-yl)pyridin-3-ol or 5-(5-Thiol-1,3-benzothiazol-2-yl)pyridin-3-ol.

Scientific Research Applications

5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide is unique due to its combined benzothiazole and pyridine structure, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the development of fluorescent probes or therapeutic agents.

Properties

IUPAC Name

5-(5-bromo-1,3-benzothiazol-2-yl)pyridin-3-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS.BrH/c13-8-1-2-11-10(4-8)15-12(17-11)7-3-9(16)6-14-5-7;/h1-6,16H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWTZVWCHDPTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)C3=CC(=CN=C3)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.